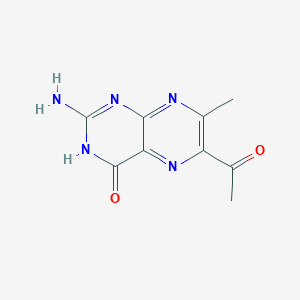![molecular formula C34H50O2 B14687146 1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] CAS No. 34326-17-5](/img/structure/B14687146.png)
1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] is an organic compound characterized by the presence of ethyne (acetylene) and decyloxybenzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] typically involves the coupling of 1-bromodecane with hydroquinone to form 1,4-bis(decyloxy)benzene . This intermediate is then subjected to further reactions to introduce the ethyne group, resulting in the final compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: The ethyne group can be oxidized under specific conditions.
Substitution: The benzene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ozone can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
- Oxidation of the ethyne group can lead to the formation of diketones.
- Substitution reactions can yield halogenated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Wirkmechanismus
The mechanism of action for 1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] largely depends on its application. In materials science, its role as a building block in OLEDs and FETs involves the formation of conductive polymers and the facilitation of electron transport. The ethyne group provides rigidity and conjugation, enhancing the electronic properties of the resulting materials.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne: Used in the synthesis of poly(p-phenyleneethynylene)s.
1,2-Diphenoxyethane: Known for its use in the synthesis of various organic compounds.
Uniqueness: 1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] is unique due to the presence of long alkyl chains (decyloxy groups) attached to the benzene rings, which can influence its solubility and interaction with other molecules. This structural feature makes it particularly useful in the synthesis of stable and soluble organic materials.
Eigenschaften
CAS-Nummer |
34326-17-5 |
|---|---|
Molekularformel |
C34H50O2 |
Molekulargewicht |
490.8 g/mol |
IUPAC-Name |
1-decoxy-4-[2-(4-decoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C34H50O2/c1-3-5-7-9-11-13-15-17-29-35-33-25-21-31(22-26-33)19-20-32-23-27-34(28-24-32)36-30-18-16-14-12-10-8-6-4-2/h21-28H,3-18,29-30H2,1-2H3 |
InChI-Schlüssel |
XNRCYBZPLUDNMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4,6,10-Tetraoxaspiro[4.5]decane](/img/structure/B14687071.png)
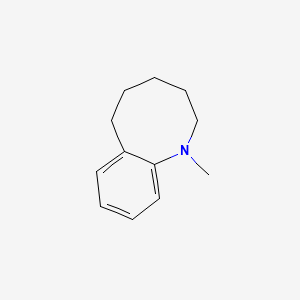
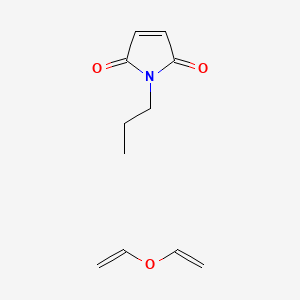


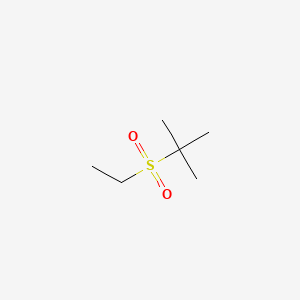

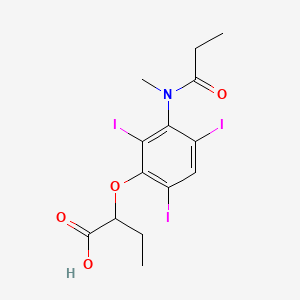
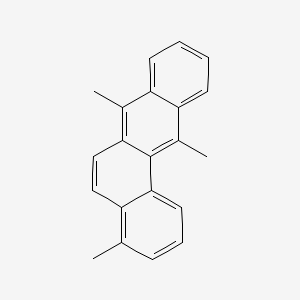
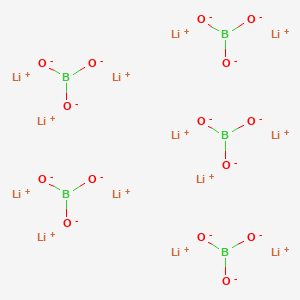
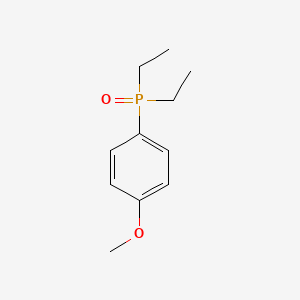
![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)

